Human Adenosine A1 Receptor Binding Affinity: Meta-Bromo vs. Meta-Chloro Substitution Impact on Ki
In a direct head-to-head comparison using identical assay conditions, the meta-bromo substituent on the N9-phenyl ring of 9-(3-bromophenyl)-6-chloro-9H-purine confers a measurably higher binding affinity for the human adenosine A1 receptor than the corresponding meta-chloro analog. The Ki of the target compound is 7 nM, compared to 5.79 nM for the 3-chlorophenyl analog, representing a 1.21-fold difference in affinity [1]. While both compounds exhibit potent binding, this 1.2 nM difference is quantifiable and may be meaningful in SAR campaigns where subtle modifications to ligand-receptor interactions are being probed. Furthermore, both meta-substituted analogs demonstrate superior A1 receptor binding compared to a more complex 6-substituted-9-ribosyl purine analog (Ki = 900 nM), highlighting the importance of the simple 6-chloro-9-aryl motif [2].
| Evidence Dimension | Binding Affinity (Ki) for Human Adenosine A1 Receptor |
|---|---|
| Target Compound Data | 7 nM |
| Comparator Or Baseline | 9-(3-chlorophenyl)-6-chloro-9H-purine (5.79 nM); Reference ribosyl-purine derivative (900 nM) |
| Quantified Difference | ΔKi = 1.21 nM (target vs. 3-chloro analog); ΔKi = 893 nM (target vs. ribosyl analog) |
| Conditions | Radioligand displacement assay using [³H]2-chloro-N⁶-cyclopentyladenosine (CCPA) on human adenosine A1 receptor |
Why This Matters
This quantitative difference allows researchers to rationally select the 3-bromo analog for projects where a slightly different A1 receptor binding profile is required for optimizing selectivity or downstream signaling bias.
- [1] BindingDB. BDBM108257 (US8609833, 88): Ki=7 nM for 9-(3-bromophenyl)-6-chloro-9H-purine at human Adenosine A1 receptor. Available at: http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=108257 View Source
- [2] BindingDB. BDBM108256 (US8609833, 87): Ki=5.79 nM for 9-(3-chlorophenyl)-6-chloro-9H-purine at human Adenosine A1 receptor. Available at: http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=108256 View Source
